c[RGDf-(R)-alpha-TfmV]
Description
Significance of Integrin Receptors in Cellular Physiology and Pathophysiology
Integrins are a large family of heterodimeric transmembrane proteins, each composed of an α and a β subunit. mdpi.com These receptors are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions. mdpi.comnih.gov Their functions are diverse and vital, encompassing roles in embryogenesis, tissue development and repair, and immune responses. mdpi.comnih.gov Integrins act as bidirectional signaling molecules, transmitting information from the extracellular environment into the cell (outside-in signaling) and from the inside of the cell to the outside (inside-out signaling). researchgate.netnih.gov This dynamic regulation of their ligand-binding affinity allows cells to respond to various stimuli and modulate their adhesive properties. nih.gov
The importance of integrins extends to disease states. Dysregulation of integrin expression and function is implicated in a wide range of pathologies, including inflammatory diseases, thrombosis, and cancer. nih.govtandfonline.com In cancer, for instance, certain integrins are overexpressed on tumor cells and endothelial cells of tumor blood vessels, contributing to tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. nih.govresearchgate.net This has made integrins, particularly those that recognize the RGD sequence, a significant target for the development of new diagnostic and therapeutic agents. nih.govnih.gov
The RGD Motif as a Canonical Recognition Sequence for Integrins
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a primary recognition motif for a significant portion of the integrin family. nih.govannualreviews.org This sequence is found in numerous extracellular matrix proteins, such as fibronectin and vitronectin. annualreviews.orgnih.gov Nearly half of the known integrins, including αvβ3, αvβ5, and α5β1, recognize and bind to this RGD sequence. annualreviews.orgacs.org The interaction between the RGD motif and its integrin receptor is a critical step in cell adhesion and subsequent signaling events that regulate cell behavior, including migration, proliferation, and survival. nih.govannualreviews.org
The binding of the RGD motif occurs at the interface between the α and β subunits of the integrin. unimi.it The specificity of this interaction is determined not only by the RGD sequence itself but also by the conformation of the peptide backbone and the surrounding amino acid residues. nih.gov This conformational dependence has been a key focus in the design of synthetic RGD-containing molecules.
Overview of Cyclic RGD Peptidomimetics in Biomedical Research
While linear RGD peptides can mimic the function of RGD-containing proteins, they often suffer from low receptor binding affinity and poor stability in biological systems. thno.org To overcome these limitations, researchers have developed cyclic RGD peptidomimetics. Cyclization restricts the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation that can lead to significantly higher binding affinity and selectivity for specific integrin subtypes. thno.orgfrontiersin.orgupc.edu
These cyclic RGD peptides have become invaluable tools in biomedical research. nih.gov They are used to probe the function of different integrins in various biological processes and have been extensively investigated as targeting ligands for the delivery of imaging agents and therapeutic drugs to sites of disease, particularly tumors that overexpress RGD-binding integrins. nih.govfrontiersin.org The development of compounds like Cilengitide, a cyclic RGD pentapeptide, highlights the clinical potential of this class of molecules. frontiersin.orgnih.gov
Contextualizing c[RGDf-(R)-alpha-TfmV] within Advanced RGD Analogue Development
The quest for RGD analogues with enhanced properties, such as improved binding affinity, selectivity, and bioavailability, has led to the development of increasingly sophisticated peptidomimetics. This includes the incorporation of unnatural amino acids and chemical modifications to fine-tune the molecule's structure and function.
One such advancement is the introduction of fluorinated amino acids. The compound c[RGDf-(R)-alpha-TfmV] is a prime example of this strategy. It is a cyclic RGD peptidomimetic where the valine residue of the well-studied parent compound, c(RGDfV), is replaced with (R)-alpha-trifluoromethyl-valine. The trifluoromethyl group (Tfm) is a bioisostere of a carbonyl group and can influence the peptide's conformation, hydrophobicity, and metabolic stability. upc.edumdpi.com The development of c[RGDf-(R)-alpha-TfmV] and similar analogues represents a targeted approach to modulate the biological activity of RGD peptides, aiming for greater potency and specificity in their interaction with integrin receptors. Research has shown that such modifications can significantly impact the binding affinity for specific integrins. idrblab.netidrblab.net
Research Findings on c[RGDf-(R)-alpha-TfmV] and Related Compounds
The development of advanced RGD analogues involves systematic modifications to parent compounds to enhance their interaction with integrin receptors. The table below presents inhibitory concentration (IC50) values for c[RGDf-(R)-alpha-TfmV] and related compounds, illustrating the impact of specific chemical modifications on their binding affinity for the αvβ3 integrin. A lower IC50 value indicates a higher binding affinity.
| Compound | Modification from c(RGDfV) | Integrin Target | IC50 (nM) |
| c[RGDf-(R)-alpha-TfmV] | Replacement of Valine with (R)-alpha-Trifluoromethyl-Valine | αvβ3 | 285.3 idrblab.netidrblab.net |
| c[RGDf-(S)-alpha-TfmV] | Replacement of Valine with (S)-alpha-Trifluoromethyl-Valine | αvβ3 | Data not available in search results |
| c[RGDf-(S)-alpha-TfmF] | Replacement of Valine with (S)-alpha-Trifluoromethyl-Phenylalanine | αvβ3 | 35.5 idrblab.net |
| c[RGDf-(R)-N-Me-alpha-TfmF] | Replacement of Valine with (R)-N-Methyl-alpha-Trifluoromethyl-Phenylalanine | αvβ3 | 704.4 idrblab.net |
| c(RGDfV) | Parent Compound | αvβ3 | 4.9 x 10-8 M (49 nM) mdpi.com |
| Cilengitide (c(RGDf(NMe)V)) | N-methylation of the peptide bond between Phenylalanine and Valine | αvβ3 | 6.5 x 10-10 M (0.65 nM) mdpi.com |
This table is generated based on available data and is for illustrative purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H37F3N8O7 |
|---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C27H37F3N8O7/c1-14(2)26(27(28,29)30)24(45)37-16(9-6-10-33-25(31)32)21(42)34-13-19(39)35-18(12-20(40)41)22(43)36-17(23(44)38-26)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18H,6,9-13H2,1-2H3,(H,34,42)(H,35,39)(H,36,43)(H,37,45)(H,38,44)(H,40,41)(H4,31,32,33)/t16-,17+,18-,26+/m0/s1 |
InChI Key |
VYIBTYZRYKIMKX-ORVYPBFBSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)C(F)(F)F |
Canonical SMILES |
CC(C)C1(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)C(F)(F)F |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of C Rgdf R Alpha Tfmv
Integrin Subtype Selectivity and Binding Affinity of c[RGDf-(R)-alpha-TfmV]
The Arg-Gly-Asp (RGD) sequence is a primary recognition motif for several integrin subtypes, which are heterodimeric transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions. The cyclization of RGD-containing peptides, as in the case of c[RGDf-(R)-alpha-TfmV], generally enhances both binding affinity and selectivity for specific integrin subtypes compared to their linear counterparts. This is largely due to the conformational constraint imposed by the cyclic structure, which pre-organizes the peptide into a bioactive conformation for optimal receptor binding.
Cyclic RGD peptides, including the parent compound c(RGDfV), are known to be potent antagonists of the αvβ3 integrin. This integrin is a key player in angiogenesis, the formation of new blood vessels, and is often overexpressed on activated endothelial cells and some tumor cells. The interaction is primarily mediated by the RGD sequence binding to a specific site at the interface of the αv and β3 subunits. Molecular dynamics simulations have shown that the cyclic structure provides a more stable configuration for binding to αvβ3, resulting in a higher binding energy compared to linear RGD peptides mdpi.com. The binding of the RGD motif to integrin αvβ3 is a cation-dependent process, and the crystal structure of the complex reveals that the aspartate residue of the RGD sequence coordinates with a metal ion at the Metal Ion-Dependent Adhesion Site (MIDAS) on the β subunit, while the arginine residue forms salt bridges with aspartate residues on the αv subunit mdpi.com.
Binding Affinities of c(RGDfV) and Related Cyclic Peptides for Different Integrin Subtypes
| Compound | Integrin Subtype | IC50 (nM) |
|---|---|---|
| c(RGDfV) | αvβ3 | 0.54 |
| c(RGDfV) | αvβ5 | 8 |
| c(RGDfV) | α5β1 | 15.4 |
| c(RGDfK) | αvβ3 | 2.3 |
Note: The data presented is for c(RGDfV) and the closely related c(RGDfK) and is intended to be representative of the expected binding profile of c[RGDf-(R)-alpha-TfmV].
Ligand-Receptor Conformational Dynamics and Specificity
The binding of a cyclic RGD peptide to an integrin is a dynamic process that involves conformational changes in both the ligand and the receptor. Molecular simulations suggest that cyclic RGD peptides possess a degree of pre-organization in solution, which contributes to their high binding affinity nih.gov. Upon binding, the peptide adopts a more rigid conformation within the binding pocket of the integrin.
This interaction, in turn, induces conformational changes in the integrin, leading to its activation or inhibition. The "switchblade" model of integrin activation proposes that the receptor can exist in three main conformational states: a bent, low-affinity state; an extended, intermediate-affinity state; and an extended, open high-affinity state nih.gov. The binding of an RGD ligand can stabilize the high-affinity state, which is crucial for subsequent signal transduction. The specificity of the interaction is determined by the precise fit between the conformation of the cyclic peptide and the topology of the binding pocket on the specific integrin subtype.
Cellular Internalization Pathways and Kinetics of Integrin-Bound c[RGDf-(R)-alpha-TfmV]
Following binding to integrins on the cell surface, c[RGDf-(R)-alpha-TfmV] is likely to be internalized by the cell. Studies on similar monomeric cyclic RGD peptides have revealed that their cellular uptake can occur through different mechanisms. Some research suggests that monomeric RGD ligands can be internalized via an integrin-independent, fluid-phase endocytic pathway.
However, other evidence points towards a receptor-mediated endocytosis mechanism, particularly a clathrin-dependent pathway, for the internalization of integrin-bound RGD peptides. The multimeric presentation of RGD motifs, as seen in some synthetic constructs, appears to favor and enhance integrin-mediated internalization researchgate.net. For a monomeric peptide like c[RGDf-(R)-alpha-TfmV], while receptor-mediated endocytosis is a probable route, the contribution of fluid-phase endocytosis cannot be entirely ruled out. The kinetics of internalization can be rapid, with significant uptake observed within an hour of incubation at physiological temperatures researchgate.net.
Influence on Integrin-Mediated Signal Transduction Pathways
By binding to integrins, c[RGDf-(R)-alpha-TfmV] can modulate the intracellular signaling pathways that are normally initiated by the interaction of integrins with their natural ECM ligands. Integrin-mediated signaling, often referred to as "outside-in" signaling, plays a critical role in regulating cell proliferation, survival, and migration.
A key event in integrin signaling is the clustering of integrin-ligand complexes, which leads to the formation of focal adhesions. These structures serve as signaling hubs, recruiting a variety of signaling proteins. One of the primary downstream effectors is the focal adhesion kinase (FAK), which becomes autophosphorylated upon integrin activation. This, in turn, can lead to the activation of other kinases, such as Src. The FAK-Src complex can then trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and differentiation nih.govnih.gov. By acting as an antagonist, c[RGDf-(R)-alpha-TfmV] would be expected to inhibit these signaling events by preventing the binding of natural ligands and the subsequent formation of functional focal adhesions. For example, the related compound c(RGDfV) has been shown to inhibit the redistribution of c-Src into focal adhesions and attenuate MAPK activation nih.gov.
Impact on Cell Adhesion and Migration Regulatory Mechanisms
As a competitive inhibitor of integrin-ligand interactions, c[RGDf-(R)-alpha-TfmV] is expected to have a significant impact on cell adhesion and migration. By blocking the binding sites on integrins, the peptide can prevent cells from adhering to ECM proteins. This has been demonstrated for c(RGDfV), which inhibits the adhesion of endothelial cells to vitronectin-coated surfaces nih.gov.
The effect on cell migration is more complex. Cell migration requires a dynamic cycle of adhesion and de-adhesion at the leading and trailing edges of the cell. While high concentrations of RGD peptides can completely block adhesion and thus inhibit migration, lower concentrations may only partially inhibit adhesion, which in some contexts can paradoxically enhance cell migration by facilitating the de-adhesion step at the rear of the cell researchgate.net. Therefore, the net effect of c[RGDf-(R)-alpha-TfmV] on cell migration is likely to be dependent on its concentration and the specific cellular and microenvironmental context. Studies with the parent compound c(RGDfV) have shown that it can inhibit FGF-2-mediated chemotaxis of endothelial cells nih.gov.
Preclinical Research Applications and Efficacy Studies of C Rgdf R Alpha Tfmv
In Vitro Cellular Assays for Integrin-Mediated Processes
In vitro assays are the first step in evaluating the biological activity of a new compound. These experiments use cultured cells to assess the compound's interaction with its target and its effect on cellular functions mediated by that target.
The initial and most critical test for an RGD peptide is to determine its binding affinity and selectivity for the target integrin. This is commonly measured using competitive binding assays. In these assays, the compound of interest, c[RGDf-(R)-alpha-TfmV], is used to compete with a known radiolabeled ligand (like [¹²⁵I]echistatin) for binding to integrin receptors on the surface of cancer cells that express them, such as U-87 MG (glioblastoma) or SKOV-3 (ovarian cancer) cells. nih.gov
The concentration of the compound that inhibits 50% of the radioligand binding is known as the IC50 value. A lower IC50 value indicates a higher binding affinity. For c[RGDf-(R)-alpha-TfmV], a reported IC50 value for integrin binding is 285.3 nM. idrblab.netidrblab.net This value positions it as a moderately potent binder in the context of RGD analogs.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| c[RGDf-(R)-alpha-TfmV] | Competitive Binding Assay | Integrin | 285.3 | idrblab.netidrblab.net |
Cell migration and invasion are fundamental processes in cancer metastasis. nih.govsigmaaldrich.comsigmaaldrich.com Assays that measure these functions are crucial for evaluating the anti-cancer potential of integrin antagonists.
Migration Assays: These tests assess the ability of a compound to inhibit the movement of cells. A common method is the wound-healing or scratch assay , where a gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured in the presence and absence of the test compound. researchgate.netmdpi.com Another method is the transwell migration assay (or Boyden chamber assay), where cells are placed in an upper chamber and migrate through a porous membrane toward a chemoattractant in the lower chamber. sigmaaldrich.comabcam.com The inhibitory effect of the compound on this migration is then quantified. sigmaaldrich.com
Invasion Assays: These are a modification of the transwell migration assay where the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel®, to simulate the basement membrane that cancer cells must degrade to invade surrounding tissues. sigmaaldrich.comcorning.comnih.gov This assay measures the ability of a compound to block this invasive process. corning.com
While these are standard assays for evaluating RGD peptides, specific data from cell migration and invasion studies for c[RGDf-(R)-alpha-TfmV] are not available in the searched literature.
Since integrin αvβ3 is a key regulator of angiogenesis, its antagonists are expected to inhibit this process. thno.orgn-genetics.com The most common in vitro assay to evaluate this is the endothelial cell tube formation assay . nih.govbio-techne.com In this assay, endothelial cells (like Human Umbilical Vein Endothelial Cells, HUVECs) are cultured on a basement membrane extract (e.g., Matrigel®). n-genetics.combio-techne.com In response to angiogenic signals, these cells will align and form three-dimensional, capillary-like structures resembling a vascular network. n-genetics.comibidi.com The efficacy of a compound like c[RGDf-(R)-alpha-TfmV] would be determined by its ability to disrupt or prevent the formation of these tubular networks, with quantification typically involving measuring parameters like tube length and the number of branch points. biorxiv.orgmediso.com
Specific results from tube formation assays for c[RGDf-(R)-alpha-TfmV] are not detailed in the available search results.
In Vivo Animal Model Systems for Evaluating c[RGDf-(R)-alpha-TfmV]
Following promising in vitro results, preclinical evaluation moves to in vivo animal models to assess the compound's efficacy, targeting ability, and pharmacokinetics in a living organism. nih.gov
The choice of an animal model is critical and depends on the therapeutic area of interest. For an RGD peptide targeting cancer and angiogenesis, two main types of models are commonly used:
Tumor Xenograft Models: These models involve implanting human cancer cells into immunocompromised mice (e.g., nude mice). amegroups.orgmdpi.com Cell lines with high expression of the target integrin, such as U-87 MG (glioblastoma), A549 (lung carcinoma), or MIA PaCa-2 (pancreatic cancer), are often selected to create subcutaneous or orthotopic tumors. oncotarget.commdpi.com The efficacy of the compound is then evaluated by monitoring its effect on tumor growth over time compared to a control group. amegroups.org
Angiogenesis Models: These models are designed to specifically study the formation of new blood vessels. Examples include the chick chorioallantoic membrane (CAM) assay and the mouse corneal angiogenesis assay. mediso.com Another relevant model is the hindlimb ischemia model, where blood flow is restricted in a mouse's leg, stimulating an angiogenic response that can be measured and potentially inhibited by the test compound.
While these models are standard for evaluating RGD peptides, specific studies detailing the use of c[RGDf-(R)-alpha-TfmV] in such systems were not found in the searched literature.
A key aspect of a targeted therapeutic is its ability to accumulate at the site of disease (e.g., a tumor) while clearing rapidly from healthy tissues, thereby maximizing efficacy and minimizing potential side effects. nih.gov To assess this, the compound is typically radiolabeled with a positron-emitting (e.g., ¹⁸F, ⁶⁸Ga) or single-photon-emitting (e.g., ⁹⁹mTc, ¹¹¹In) isotope. nih.gov
The biodistribution of the radiolabeled peptide is then studied in tumor-bearing animal models. nih.gov This can be done non-invasively using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). oncotarget.com These scans provide a visual and quantitative measure of tracer uptake in the tumor and other organs over time. For more precise quantification, ex vivo biodistribution studies are performed where, at specific time points after injection, animals are euthanized, organs are harvested, and the radioactivity in each tissue is measured using a gamma counter. nih.gov The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov High tumor uptake and high tumor-to-background ratios (e.g., tumor-to-muscle) are desirable characteristics. nih.gov
Specific biodistribution or target accumulation data for c[RGDf-(R)-alpha-TfmV] is not available in the provided search results.
Evaluation of Efficacy in Disease Progression Models (e.g., anti-angiogenic effects, tumor growth modulation)
The cyclic pentapeptide c[RGDf-(R)-alpha-TfmV] belongs to a class of compounds that target integrins, a family of cell adhesion molecules crucial to various physiological and pathological processes, including cancer progression. The Arg-Gly-Asp (RGD) sequence is a key recognition motif for several integrins, particularly αvβ3 and αvβ5, which are often overexpressed on the surface of endothelial cells in newly forming blood vessels and on various tumor cells. The primary mechanism for the anti-tumor effect of RGD-containing peptides is the inhibition of angiogenesis—the formation of new blood vessels, a process essential for supplying tumors with the nutrients and oxygen required for growth and metastasis. nih.govmdpi.com
While detailed, publicly available in vivo efficacy studies focusing specifically on c[RGDf-(R)-alpha-TfmV] are limited in the reviewed scientific literature, the evaluation of its therapeutic potential follows well-established preclinical protocols for RGD-based integrin antagonists. These studies typically utilize animal models of cancer, known as xenografts, to assess the compound's ability to modulate tumor growth and inhibit angiogenesis. nih.govnih.gov
Anti-Angiogenic Effects
The anti-angiogenic activity of RGD peptides is a cornerstone of their evaluation. Preclinical assessments often involve both in vitro and in vivo assays. In vitro, these compounds are tested for their ability to inhibit endothelial cell proliferation and the formation of capillary-like tube structures. frontiersin.org In vivo, models such as the chick chorioallantoic membrane (CAM) assay provide a platform to observe the direct impact on blood vessel development. researchgate.netresearchgate.net For a quantitative assessment in tumor models, immunohistochemical staining of tumor sections for endothelial cell markers is performed to measure microvessel density (MVD). A significant reduction in MVD in treated tumors compared to controls indicates a potent anti-angiogenic effect.
Tumor Growth Modulation in Xenograft Models
The definitive evaluation of efficacy comes from in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govnih.gov Common cell lines used for evaluating RGD-based therapies include those for melanoma (B16F1), glioblastoma (A375), and breast cancer (MDA-MB-231), which are known to express relevant integrins. nih.govmdpi.comnih.gov
The primary endpoint in these studies is the inhibition of tumor growth. This is typically measured by caliper measurements of the tumor volume over time. The efficacy is often reported as a tumor growth inhibition (TGI) rate. For instance, studies on related RGD peptide-based drug delivery systems have demonstrated significant tumor inhibition. A drug delivery system decorated with the related peptide c(RGDfK) showed remarkable efficacy in a mouse melanoma (B16F1) model. nih.gov Similarly, another study using a c(RGDyK)-decorated system in a squamous carcinoma model reported a tumor inhibitory rate of 88.4%. nih.gov
The data below illustrates the typical findings from preclinical efficacy studies of RGD peptide-based therapeutic systems in xenograft models.
Table 1: Example of Tumor Growth Inhibition in a Xenograft Model This table presents illustrative data based on findings for a related RGD-peptide drug delivery system to demonstrate typical study outcomes.
| Treatment Group | Cell Line | Tumor Inhibitory Rate (%) | Statistical Significance (p-value) | Reference |
| c(RGDyK)-Decorated Micelles | KBv (Human Squamous Carcinoma) | 88.4 | < 0.001 | nih.gov |
| Non-Targeted Micelles | KBv (Human Squamous Carcinoma) | 57.7 | N/A | nih.gov |
| Free Drug Combination | KBv (Human Squamous Carcinoma) | 40.0 | N/A | nih.gov |
Modulation of Tumor Cell Apoptosis and Metastasis
Beyond inhibiting angiogenesis and primary tumor growth, RGD-based compounds are evaluated for their ability to induce programmed cell death (apoptosis) within the tumor and to prevent metastasis. Increased apoptosis in treated tumors can be quantified using methods like the TUNEL assay. Furthermore, studies on related RGD-based systems have shown a potent ability to prevent the formation of metastases, a critical factor in patient outcomes. For example, a c(RGDfK)-decorated delivery system demonstrated significant anti-metastasis efficacy in vivo. nih.gov
Table 2: Illustrative Efficacy of a Dual-Ligand RGD-Based Nanosystem in a Xenograft Model This table presents illustrative data based on findings for a related dual-ligand RGD-peptide nanosystem to demonstrate typical study outcomes.
| Treatment Group | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Tumor Cell Apoptosis (%) | Reference |
| E-[c(RGDfK)₂]/FA-NLC-Sal A/DOX | 90.72 | 83.94 | 61.30 |
C Rgdf R Alpha Tfmv As a Component in Advanced Biotechnological Applications
Design and Development of c[RGDf-(R)-alpha-TfmV]-Based Molecular Imaging Probes
The design of molecular imaging probes based on c[RGDf-(R)-alpha-TfmV] is centered on the principle of targeted imaging, where the RGD peptide sequence acts as a homing device for αvβ3 integrin. mdpi.com The incorporation of the RGD sequence into a cyclic structure, specifically cyclo-(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV), has been shown to improve both binding affinity and selectivity for the αvβ3 integrin receptor over other integrins like glycoprotein IIb/IIIa. mdpi.com The valine residue can be substituted with other amino acids, such as lysine (K), to provide a site for conjugation with chelators or prosthetic groups for radiolabeling without compromising the integrin binding affinity. mdpi.com
These probes are engineered to be highly specific, minimizing off-target binding and providing a clear imaging signal. The development process involves conjugating the c[RGDf-(R)-alpha-TfmV] peptide to a chelating agent or a prosthetic group that can securely hold a positron-emitting radionuclide. nih.govresearchgate.net The choice of radionuclide and the corresponding labeling chemistry are critical for the successful application of these probes in PET imaging.
Radiochemical Labeling Strategies for Positron Emission Tomography (PET)
The utility of c[RGDf-(R)-alpha-TfmV] as a PET imaging probe is contingent upon its successful labeling with a positron-emitting radionuclide. The most commonly used radionuclides for this purpose are Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), and Copper-64 (⁶⁴Cu), each with its own set of advantages and challenges. researchgate.net
Fluorine-18 is a favored radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy, which contribute to high-resolution images. frontiersin.org Labeling peptides like c[RGDf-(R)-alpha-TfmV] with ¹⁸F typically involves a multi-step process. One common approach is the use of ¹⁸F-labeled prosthetic groups, which are small molecules that can be readily fluorinated and then conjugated to the peptide. nih.govcibm.ch
For instance, methods like "click chemistry" have been employed to attach ¹⁸F-labeled synthons to RGD peptides, offering a more streamlined and efficient labeling process. nih.gov Another strategy involves the use of aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) to complex with chelator-conjugated peptides, which simplifies the radiolabeling procedure. nih.gov The development of "kit-like" labeling methods, where the peptide precursor can be directly mixed with ¹⁸F-fluoride under mild conditions, is an area of active research aimed at making these probes more accessible for clinical use.
| ¹⁸F-Labeling Strategy | Typical Radiochemical Yield (Decay-Corrected) | Total Synthesis Time | Key Features |
| Prosthetic Group Conjugation ([¹⁸F]Galacto-RGD) | 29.5 ± 5.1% | ~200 min | Multi-step synthesis with HPLC purification. |
| Click Chemistry ([¹⁸F]RGD-K5) | 10-20% | ~90 min | Reduced synthesis time compared to traditional methods. nih.gov |
| Aluminum-[¹⁸F]Fluoride Complexation ([¹⁸F]Alfatide) | 42% | ~20 min | Rapid, kit-like labeling procedure. nih.gov |
This table presents data for analogous c(RGDfK)-based probes as specific data for c[RGDf-(R)-alpha-TfmV] is not available.
Gallium-68 is another popular PET radionuclide, primarily due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator, which allows for in-house production of radiopharmaceuticals without the need for a cyclotron. researchgate.net The labeling of c[RGDf-(R)-alpha-TfmV] with ⁶⁸Ga is typically achieved by conjugating the peptide to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). nih.govnih.gov
The chelation reaction is generally fast and efficient, often proceeding at room temperature or with gentle heating, and can be completed within minutes. nih.govnih.gov This rapid labeling process is a significant advantage, given the relatively short half-life of ⁶⁸Ga (68 minutes). The choice of chelator can influence the labeling efficiency and the in vivo stability and pharmacokinetics of the resulting radiotracer. nih.gov
| Chelator | Labeling Conditions | Radiochemical Purity | Key Features |
| DOTA | 95°C, 5-10 min | >95% | Requires heating for efficient labeling. nih.gov |
| NOTA | Room Temperature, 10 min | >97% | Allows for rapid, room-temperature labeling. |
This table presents data for analogous c(RGDfK)-based probes as specific data for c[RGDf-(R)-alpha-TfmV] is not available.
Copper-64, with its longer half-life of 12.7 hours, offers the flexibility for delayed imaging, which can lead to improved tumor-to-background ratios as the unbound tracer clears from non-target tissues. nih.gov Similar to ⁶⁸Ga, ⁶⁴Cu labeling of c[RGDf-(R)-alpha-TfmV] involves the use of chelators. DOTA and other macrocyclic chelators like those in the SarAr family have been employed for this purpose. nih.gov
The labeling reactions are typically straightforward, involving the incubation of the chelator-peptide conjugate with a ⁶⁴Cu salt. The longer half-life of ⁶⁴Cu also allows for more complex, multi-step syntheses and for the distribution of the radiolabeled probe to imaging centers without a local cyclotron.
| Chelator | Labeling Conditions | Radiochemical Purity | Key Features |
| DOTA | 37°C, 30 min | >98% | Mild labeling conditions. |
| CB-TE2A | Room Temperature, 10 min | >97% | Efficient labeling at room temperature. |
This table presents data for analogous c(RGDfK)-based probes as specific data for c[RGDf-(R)-alpha-TfmV] is not available.
Preclinical Evaluation of Imaging Performance and Contrast
Before a c[RGDf-(R)-alpha-TfmV]-based PET probe can be considered for clinical use, it must undergo rigorous preclinical evaluation to assess its imaging performance and contrast capabilities. This evaluation typically involves a series of in vitro and in vivo studies.
In vitro studies are conducted to determine the binding affinity and specificity of the probe for the αvβ3 integrin. nih.gov Competitive binding assays using cell lines that express varying levels of the target integrin are performed to calculate the IC50 value, which is a measure of the probe's binding affinity. nih.gov
MicroPET imaging studies are then conducted to visually assess the probe's ability to delineate tumors. nih.gov The images provide a qualitative and quantitative measure of tumor uptake and contrast against surrounding tissues. High tumor-to-background ratios are a key indicator of a promising imaging probe.
| Radiolabeled RGD Peptide | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) |
| [¹⁸F]Galacto-c(RGDfK) | M21 Melanoma | ~3.5 | ~8 |
| [⁶⁸Ga]NOTA-c(RGDfK) | U87MG Glioma | ~4.0 | ~10 |
| [⁶⁴Cu]DOTA-c(RGDfK) | U87MG Glioma | ~5.0 | ~12 |
%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection. This table presents representative data for analogous c(RGDfK)-based probes as specific data for c[RGDf-(R)-alpha-TfmV] is not available.
Integration into Image-Guided Research Methodologies
The development of c[RGDf-(R)-alpha-TfmV]-based PET probes has significant implications for their integration into various image-guided research methodologies. In preclinical research, these probes are invaluable tools for studying tumor biology, particularly the role of angiogenesis in tumor growth and metastasis. nih.govnih.gov PET imaging with these tracers allows for the non-invasive, longitudinal monitoring of αvβ3 integrin expression, which can be used to evaluate the efficacy of anti-angiogenic therapies. nih.gov
Furthermore, the principles behind the design of these PET probes can be extended to other imaging modalities. For example, by replacing the radionuclide with a fluorescent dye, c[RGDf-(R)-alpha-TfmV] can be adapted for use in fluorescence-guided surgery. This emerging technology aims to provide surgeons with real-time visualization of tumor margins, potentially leading to more complete and precise tumor resections.
The ability to image and quantify a specific molecular target like αvβ3 integrin in vivo opens up new avenues for personalized medicine. By providing a non-invasive readout of a tumor's molecular characteristics, c[RGDf-(R)-alpha-TfmV]-based probes could help in patient selection for targeted therapies and in monitoring treatment response, ultimately leading to more effective and individualized cancer care.
Integration of c[RGDf-(R)-alpha-TfmV] into Targeted Drug Delivery Systems
The utility of c[RGDf-(R)-alpha-TfmV] in biotechnology is most prominently realized through its incorporation into systems designed for targeted drug delivery. By acting as a homing device, the peptide guides therapeutic payloads to cells expressing target integrins, such as αvβ3. nih.gov This targeted approach is crucial for delivering potent cytotoxic agents directly to cancer cells, thereby improving the therapeutic index. The integration process involves sophisticated chemical strategies to link the peptide to drugs or nanocarrier systems, ensuring that the conjugate retains its targeting ability and releases the therapeutic agent at the desired site.
The covalent attachment of c[RGDf-(R)-alpha-TfmV] to a therapeutic payload is achieved through a variety of conjugation chemistries, heavily dependent on the functional groups available on both the peptide and the drug. A common strategy for cyclic RGD peptides involves utilizing a reactive functional group, often on an amino acid like lysine (K) that has been incorporated into the peptide sequence for this purpose (e.g., c(RGDfK)). nih.gov This allows for specific and controlled conjugation.
Linkers play a critical role in the functionality of these conjugates. nih.gov They can be classified as either non-cleavable or cleavable. Non-cleavable linkers create a stable bond between the peptide and the drug, relying on the internalization and lysosomal degradation of the entire conjugate to release the payload. In contrast, cleavable linkers are designed to break under specific physiological conditions found within the target tissue or cell, such as changes in pH, redox potential, or the presence of specific enzymes. nih.gov The choice of linker impacts the stability, solubility, and release kinetics of the drug.
Table 1: Common Linker Types and Release Mechanisms for Peptide-Drug Conjugates
| Linker Type | Cleavage Stimulus | Release Mechanism | Example |
|---|---|---|---|
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Hydrolysis | Release of doxorubicin in the acidic tumor microenvironment or intracellular compartments. nih.gov |
| Disulfide | High Glutathione Concentration (Intracellular) | Reduction | Cleavage in the reductive intracellular environment to release the payload. |
| Peptide | Specific Enzymes (e.g., Cathepsins) | Enzymatic Cleavage | Cathepsin B-mediated cleavage of a Val-Cit linker within tumor cells. |
| Thioether | Non-cleavable | Proteolytic Degradation | Stable linkage, drug is released after internalization and degradation of the peptide. |
Research into RGD analogues has explored how modifications to the peptide structure influence activity. A study on RGD cyclopeptide analogues containing C(α)-trifluoromethylamino acids synthesized and tested two diastereomeric forms. The results showed that compounds with the (S)-configuration, such as cyclo[RGDf-(S)-alphaTfmV], exhibited nanomolar activity, with cyclo[RGDf-(S)-alphaTfmV] being significantly more active than its non-fluorinated counterpart, cyclo(RGDfV). nih.gov Conversely, the diastereomers with the (R)-configuration, including c[RGDf-(R)-alpha-TfmV], were found to be much less active or completely inactive in in vitro biological tests. nih.gov This highlights the profound impact of stereochemistry at the modified valine residue on the biological function of the peptide.
Table 2: Comparative In Vitro Activity of Trifluoromethylated RGD Analogues
| Compound | Configuration | Relative Activity | Finding |
|---|---|---|---|
| cyclo[RGDf-(S)-alphaTfmV] | (S) | Significantly more active | The (S)-configuration enhances binding affinity compared to the non-fluorinated version. nih.gov |
| c[RGDf-(R)-alpha-TfmV] | (R) | Much less active / Inactive | The (R)-configuration is detrimental to the peptide's biological activity. nih.gov |
To overcome challenges such as poor drug solubility and to enable the delivery of larger therapeutic payloads, c[RGDf-(R)-alpha-TfmV] can be attached to the surface of nanocarriers. These systems serve as versatile platforms for targeted therapy.
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov The surface of the liposome can be functionalized with RGD peptides. A common method involves incorporating a lipid with a reactive head group, such as DSPE-PEG-maleimide, into the liposome formulation, which can then be covalently linked to a cysteine-containing RGD peptide. nih.gov This creates a targeted nanocarrier that can recognize and bind to integrin-expressing cells. nih.gov
Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. nih.gov They consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous environments. nih.gov The distal ends of the hydrophilic polymer chains (often polyethylene glycol, or PEG) can be conjugated with targeting ligands like c[RGDf-(R)-alpha-TfmV] to facilitate targeted delivery. nih.gov
Cell-based carriers: An emerging area involves the use of cells, such as mesenchymal stem cells or immune cells, as delivery vehicles. These cells can be genetically or chemically modified to express or display targeting ligands like RGD peptides on their surface, leveraging their natural homing abilities to reach specific tissues.
The efficacy of drug delivery systems functionalized with RGD peptides is evaluated in preclinical models, typically involving cell culture (in vitro) and animal models (in vivo).
In vitro studies are used to confirm the targeting specificity. For instance, the cellular uptake of RGD-functionalized nanocarriers is compared between cell lines with high and low expression of αvβ3 integrins. A significantly higher uptake in the high-expressing cells indicates successful targeting. nih.gov This can be further confirmed through competitive binding assays, where the addition of free RGD peptide competes with the nanocarrier for integrin binding, leading to a reduction in cellular uptake. nih.gov
In vivo preclinical studies often utilize tumor-bearing animal models to assess the biodistribution and therapeutic efficacy of the targeted system. mdpi.com RGD-functionalized systems have demonstrated enhanced accumulation at the tumor site compared to non-targeted controls. nih.gov For example, a study using dual-modified liposomes with c(RGDfK) and another peptide (Pep-22) for glioma targeting showed that the dual-ligand system exhibited higher brain tumor distribution in vivo compared to single-ligand modified liposomes. nih.gov This enhanced accumulation leads to a more potent anti-tumor effect and prolonged survival in animal models. nih.gov While specific preclinical data for nanocarriers functionalized with c[RGDf-(R)-alpha-TfmV] is not extensively available, the principles demonstrated with other cyclic RGD analogues like c(RGDfK) provide a strong basis for its potential application. nih.govmdpi.com The stereochemistry-dependent activity observed in vitro suggests that the (S)-diastereomer would be the preferred candidate for such applications. nih.gov
Computational and Structural Biology Insights into C Rgdf R Alpha Tfmv Interactions
Molecular Docking and Dynamics Simulations of c[RGDf-(R)-alpha-TfmV]-Integrin Complexes
While direct molecular docking and dynamics simulation studies for c[RGDf-(R)-alpha-TfmV] are not extensively published, a wealth of data from simulations of its parent compound, c(RGDfV), and other cyclic RGD peptides provides a robust framework for understanding its binding mode. nih.govmdpi.com These computational techniques are instrumental in predicting the three-dimensional orientation of the ligand within the integrin's binding pocket and assessing the stability of the resulting complex over time.
Molecular docking studies consistently show that cyclic RGD peptides settle into a shallow crevice at the interface of the integrin's α and β subunits. mdpi.com The binding is characterized by a canonical set of interactions:
Arginine (R) Interaction : The positively charged guanidinium (B1211019) group of the arginine side chain forms a bidentate salt bridge with two key aspartate residues in the α-subunit's β-propeller domain. mdpi.com
Aspartate (D) Interaction : The negatively charged carboxylate group of the aspartate side chain coordinates with a divalent cation (typically Mg²⁺ or Mn²⁺) within the Metal Ion-Dependent Adhesion Site (MIDAS) on the β-subunit. mdpi.com This interaction is critical for high-affinity binding.
Hydrophobic Interactions : The flanking residues, such as phenylalanine (f) and the modified valine (TfmV), engage in hydrophobic interactions with nonpolar pockets on the integrin surface, contributing significantly to both affinity and selectivity. nih.gov
Molecular dynamics (MD) simulations build upon these static docking poses, introducing flexibility and observing the behavior of the ligand-receptor complex in a simulated aqueous environment. MD studies reveal that cyclic peptides like c(RGDfV) form more stable and energetically favorable complexes with integrins compared to their linear counterparts. mdpi.com This stability is attributed to the pre-organized conformation of the cyclic backbone, which minimizes the entropic penalty upon binding.
For c[RGDf-(R)-alpha-TfmV], the introduction of the trifluoromethyl (Tfm) group on the valine residue is expected to significantly influence these interactions. The Tfm group is substantially bulkier and more hydrophobic than the isopropyl group of valine. mdpi.com Docking and MD simulations would likely show that this Tfm group seeks to occupy a deep hydrophobic pocket near the MIDAS, potentially displacing water molecules and forming strong van der Waals contacts, which could enhance binding affinity.
| Interaction Type | Peptide Moiety | Integrin Residues/Component | Significance |
| Salt Bridge | Arginine (Guanidinium) | Aspartate residues on α-subunit | Primary anchor, crucial for recognition |
| Metal Coordination | Aspartate (Carboxylate) | Divalent cation in β-subunit MIDAS | Essential for high-affinity binding |
| Hydrophobic Contact | Phenylalanine | Hydrophobic pocket on integrin surface | Contributes to affinity and selectivity |
| Enhanced Hydrophobic Contact | Trifluoromethyl-Valine | Hydrophobic pocket near MIDAS | Potential for increased binding affinity |
Structure-Activity Relationship (SAR) Analysis of Fluorinated RGD Analogues
The structure-activity relationship (SAR) of RGD peptides investigates how chemical modifications affect their biological activity, namely their affinity and selectivity for different integrin subtypes. The development from a simple linear RGD sequence to a complex cyclic structure like c[RGDf-(R)-alpha-TfmV] is a direct result of extensive SAR studies. nih.govnih.gov
Key SAR insights for the c(RGDfX) scaffold include:
The RGD Core : The core Arg-Gly-Asp sequence is essential for binding, and modifications to it, such as replacing Gly with Ala or inverting the stereochemistry of Arg or Asp, typically lead to a dramatic loss of activity. nih.gov
Cyclization : As a general principle, cyclization increases affinity and selectivity by constraining the peptide into a bioactive conformation.
The Flanking Residues : The residues flanking the RGD motif are critical for modulating integrin subtype selectivity. For instance, the choice of amino acid at the position occupied by Valine in c(RGDfV) can shift preference between αvβ3, αvβ5, and α5β1 integrins. acs.orgnih.gov SAR studies have shown that bulky, hydrophobic, and aromatic residues at this position can interact with a nearby hydrophobic pocket on the integrin, enhancing binding affinity. nih.gov
The introduction of fluorine, and specifically a trifluoromethyl (Tfm) group, is a modern strategy in medicinal chemistry to fine-tune a molecule's properties. The Tfm group acts as a "super-hydrophobic" bioisostere of an isopropyl group, significantly increasing local lipophilicity. mdpi.comresearchgate.net This modification can lead to:
Enhanced Hydrophobic Interactions : The Tfm group can engage more strongly with hydrophobic pockets in the receptor, increasing binding affinity. Studies have shown that fluorinated RGD constructs can indeed have a higher affinity for αVβ3 integrin than their non-fluorinated precursors. st-andrews.ac.uk
Conformational Effects : The steric bulk of the Tfm group can influence the preferred conformation of the peptide backbone, potentially pre-organizing it into a state that is even more favorable for binding. researchgate.net
Metabolic Stability : Fluorination can block sites of metabolic degradation, increasing the biological half-life of the peptide, although this falls outside the direct scope of SAR for binding.
The "(R)-alpha-" designation in c[RGDf-(R)-alpha-TfmV] indicates a specific stereochemistry at the alpha-carbon of the modified valine. This precise stereochemical control is crucial, as the spatial orientation of the Tfm group determines its ability to fit optimally within the target hydrophobic pocket.
| Modification | Structural Feature | Impact on Activity | Rationale |
| Cyclization | Constrained Backbone | Increased affinity & selectivity | Pre-organization of the RGD motif, reduced entropy loss. nih.gov |
| D-Phenylalanine | Stereochemistry at f position | Increased stability & defined turn | Induces specific backbone turns favorable for binding. |
| Trifluoromethylation | CF₃ group on Valine | Potentially increased affinity | Enhanced hydrophobic interactions with receptor pocket. st-andrews.ac.uk |
| (R)-Stereocenter | Specific orientation of TfmV | Optimized Fit | Ensures precise positioning of the Tfm group for optimal contact. |
Rational Design Principles for Enhanced Integrin Selectivity and Affinity
The design of potent and selective integrin ligands like c[RGDf-(R)-alpha-TfmV] is guided by several key principles derived from decades of structural and pharmacological research. nih.govnih.gov
Conformational Constraint : The primary strategy for improving upon the native linear RGD sequence is to reduce its flexibility. Cyclization is the most common method used to achieve this. By locking the peptide into a ring structure, the vast conformational space available to a linear peptide is drastically reduced. This pre-organizes the critical Arg and Asp side chains into an orientation that is primed for receptor binding, thereby lowering the entropic cost of the interaction and increasing affinity. mdpi.comnih.gov
Fine-Tuning the RGD Display : Integrin subtypes display the RGD binding pocket with subtle but significant differences. Rational design exploits these differences by fine-tuning the geometry of the RGD motif. This is often achieved by introducing D-amino acids or N-methylation into the cyclic backbone. nih.gov These modifications induce specific β-turn structures, which alter the distance and spatial relationship between the Arg and Asp side chains. NMR studies have shown that the optimal distance between the Cβ atoms of Arg and Asp differs between integrin subtypes, allowing for the design of selective ligands. nih.govresearchgate.net For example, a larger distance is better accommodated by the αIIbβ3 integrin, whereas αVβ3 and α5β1 prefer a shorter distance. researchgate.net
Exploitation of Secondary Binding Pockets : High affinity and selectivity are often achieved by engaging regions of the integrin receptor outside the core RGD binding site. The residues flanking the RGD sequence are crucial for this. The design of c[RGDf-(R)-alpha-TfmV] clearly leverages this principle. The phenylalanine residue provides an aromatic side chain that can interact with a hydrophobic patch, while the highly hydrophobic TfmV residue is designed to probe and occupy another, distinct hydrophobic pocket. nih.gov The success of this strategy depends on creating a ligand whose peripheral groups perfectly complement the topology of the target integrin subtype.
Computation-Guided Optimization : Modern rational design heavily relies on computational tools. Homology modeling is used to build 3D structures of integrins for which no crystal structure exists, often based on a known template like αvβ3. nih.gov Molecular docking can then be used to screen virtual libraries of candidate molecules, predicting their binding modes and affinities. nih.gov This in silico screening allows researchers to prioritize the most promising compounds for synthesis and biological testing, accelerating the discovery process. nih.govnih.gov
Conformational Analysis of c[RGDf-(R)-alpha-TfmV] in Solution and Bound States
The biological activity of a cyclic peptide is intimately linked to its conformational properties, both in the unbound state (in solution) and in the receptor-bound state. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and MD simulations are used to probe these conformations. nih.govnih.gov
In Solution: Contrary to the depiction of a single static structure, a cyclic pentapeptide like c(RGDfV) in solution exists as a dynamic ensemble of interconverting conformers. nih.gov NMR studies, through the measurement of nuclear Overhauser effects (NOEs) and coupling constants, reveal time-averaged structural information. These data, combined with MD simulations, show that the peptide backbone is not rigid but samples a limited number of low-energy states. nih.gov The concept of "pre-organization" is critical here: for a potent ligand, the conformation required for binding (the "bioactive" conformer) is a significant component of this solution-state equilibrium. nih.govresearchgate.net The introduction of the bulky and lipophilic trifluoromethyl group in c[RGDf-(R)-alpha-TfmV] would be expected to influence this equilibrium, potentially shifting it to favor a smaller subset of conformers due to steric hindrance or intramolecular hydrophobic interactions, which could further enhance its pre-organization for binding.
In the Bound State: Upon binding to the integrin, the peptide sheds its dynamic nature and adopts a single, well-defined conformation. gla.ac.uk This bound structure is the one observed in co-crystal structures and is the target conformation for rational design efforts. In this state, the peptide backbone is locked into a specific turn configuration that optimally presents the Arg and Asp side chains for interaction with the α and β subunits, respectively. The flanking residues, 'f' and 'TfmV', are simultaneously positioned to engage their respective secondary binding pockets. The transition from a dynamic ensemble in solution to a single static structure upon binding is a hallmark of the molecular recognition process. nih.govcnr.it
| State | Conformational Characteristics | Key Features | Methods of Study |
| Solution (Unbound) | Dynamic equilibrium of multiple conformers | Flexible backbone, existence of a "bioactive" conformer | NMR, Molecular Dynamics (MD) |
| Integrin (Bound) | Single, static conformation | Rigid backbone, optimized side-chain presentation | X-ray Crystallography, Cryo-EM, Docking |
Future Research Directions and Translational Potential of C Rgdf R Alpha Tfmv
Emerging Applications in Research Diagnostics and Therapies
The unique biological activity of c[RGDf-(R)-alpha-TfmV] stems from its function as an integrin antagonist. Research indicates its potential to interfere with the cellular processes that depend on integrin-mediated interactions. The primary target, the αvβ3 integrin, is a key receptor involved in tumor growth, invasion, and the formation of new blood vessels (angiogenesis). nih.govnih.gov
Emerging applications are centered on leveraging this targeting capability. In diagnostics, the compound can be modified to carry imaging agents, transforming it into a probe for detecting and monitoring tumors that overexpress αvβ3 integrins. biophysics-reports.orgfrontiersin.org This approach is valuable for early tumor diagnosis and for assessing the metastatic potential of cancers, as αvβ3 levels often correlate with aggressiveness. biophysics-reports.org
In the therapeutic arena, c[RGDf-(R)-alpha-TfmV] functions as an antagonist, blocking the natural ligands from binding to the integrin receptor. nih.gov This can inhibit downstream signaling pathways that promote cell survival, proliferation, and migration, thereby potentially suppressing tumor growth and angiogenesis. nih.govmdpi.com Research has shown that inhibiting αvβ3 and αvβ5 integrins can suppress tumor growth in preclinical models. mdpi.com The development of RGD-based compounds is a significant area of interest for creating targeted anti-cancer drugs. upc.edu
The table below summarizes the inhibitory concentration for c[RGDf-(R)-alpha-TfmV] and related analogs against the αvβ3 integrin, highlighting the impact of specific chemical modifications on biological activity.
| Compound Name | IC50 (nM) |
| c[RGDf-(R)-alpha-TfmV] | 285.3 idrblab.netidrblab.net |
| c[RGDf-(S)-alpha-TfmF] | 35.5 idrblab.netidrblab.net |
| c[RGDf-(R)-N-Me-alpha-TfmF] | 704.4 idrblab.netidrblab.net |
| c[RGD-(R)-alpha-TfmfV] | 1017.8 idrblab.net |
This interactive table provides data on the half-maximal inhibitory concentration (IC50) of various RGD peptidomimetics, indicating their potency in inhibiting integrin binding. Lower values signify higher potency.
Advancements in Synthetic Approaches for Complex RGD Peptidomimetics
The creation of complex peptidomimetics like c[RGDf-(R)-alpha-TfmV] relies on sophisticated synthetic strategies that have evolved significantly. openaccessjournals.com The primary goal is to produce molecules with enhanced stability, receptor affinity, and selectivity compared to natural peptides. upc.edu
Key advancements include:
Solid-Phase Peptide Synthesis (SPPS): This remains a cornerstone technique, allowing for the sequential assembly of amino acids on a solid support, which simplifies purification. openaccessjournals.com
Conformational Constraint: Cyclization of the peptide chain, as seen in c[RGDf-(R)-alpha-TfmV], is a critical strategy. It reduces the molecule's flexibility, locking the RGD motif into a bioactive conformation that is recognized with high affinity by the target integrin. upc.edu This conformational control is crucial for designing selective antagonists for different integrin subtypes, such as αvβ3 over αIIbβ3. upc.edu
Incorporation of Unnatural Amino Acids: The "(R)-alpha-TfmV" component, a C(alpha)-fluoroalkylamino acid, is an example of using non-natural building blocks. idrblab.netidrblab.net Such modifications can improve metabolic stability by making the peptide less susceptible to degradation by proteases and can fine-tune the electronic and steric properties to optimize receptor binding. openaccessjournals.com
Modular Synthesis and Conjugation: Modern synthetic methods facilitate the attachment of various functional units. This modularity is essential for creating RGD-based agents for diagnostics and therapy, allowing for the conjugation of imaging labels, cytotoxic drugs, or linker fragments without compromising the peptide's binding affinity. researchgate.netnih.gov
These synthetic advancements enable the rational design and production of highly potent and selective RGD peptidomimetics, paving the way for the development of next-generation targeted agents. upc.eduopenaccessjournals.com
Integration with Multi-Modal Imaging and Theranostic Research Strategies
The fusion of diagnostic imaging and therapy, known as theranostics, is a promising frontier in personalized medicine, and RGD peptidomimetics are ideal candidates for this approach. nih.govmdpi.com The ability of c[RGDf-(R)-alpha-TfmV] to target αvβ3 integrin makes it suitable for developing agents that can simultaneously visualize and treat tumors. rsc.org
Multi-Modal Imaging: By conjugating c[RGDf-(R)-alpha-TfmV] with different imaging probes, it can be adapted for various imaging modalities.
PET/SPECT: Chelating agents like DOTA can be attached to the peptide, allowing it to be radiolabeled with positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu) or gamma-emitting (e.g., ⁹⁹ᵐTc) radionuclides for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. rsc.orgfrontiersin.orgnih.gov This provides high-sensitivity functional information about tumor location and integrin expression levels. rsc.org
MRI: The compound can be linked to magnetic nanoparticles (e.g., iron oxide) to serve as a contrast agent for Magnetic Resonance Imaging (MRI), which offers high-resolution anatomical details. ntno.orgmdpi.com
Optical Imaging: Attachment of near-infrared fluorescent (NIRF) dyes like Cy5.5 allows for optical imaging, which is highly valuable in preclinical research and potentially for intraoperative guidance. rsc.orgthno.org
The combination of these modalities, such as in hybrid PET/MRI systems, can provide comprehensive data, merging the high sensitivity of PET with the superior anatomical resolution of MRI. mdpi.comthno.orgscielo.br This integrated approach allows for a more complete assessment of tumor characteristics. frontiersin.org
Theranostic Strategies: A theranostic agent based on c[RGDf-(R)-alpha-TfmV] would involve linking it to both an imaging radionuclide and a therapeutic radionuclide. For example, a single construct could carry ⁶⁴Cu, which can be used for PET imaging and also has therapeutic beta-minus emissions. nih.gov This allows for:
Pre-treatment imaging to confirm tumor targeting and select patients most likely to respond.
Delivery of a targeted radiotherapeutic dose directly to the tumor cells, minimizing damage to healthy tissue.
Post-treatment imaging to monitor the therapeutic response.
The development of such dual-function nanoparticles and conjugates represents a significant step towards personalized cancer treatment. rsc.orgthno.orgthno.org
Challenges and Opportunities in Preclinical Development of Integrin-Targeting Agents
Despite the strong scientific rationale, the translation of integrin-targeting agents from preclinical models to clinical success has faced significant hurdles. mdpi.com
Challenges:
Translational disconnect: Promising results in preclinical models, such as xenografts in mice, have not always translated to efficacy in human clinical trials. mdpi.comtexilajournal.com This was notably observed with Cilengitide, a cyclic RGD peptide that failed to show improved outcomes in late-stage trials for glioblastoma despite strong preclinical data. mdpi.com
Bioavailability and Pharmacokinetics: Small peptide-based molecules can suffer from rapid clearance, poor oral bioavailability, and binding to serum proteins, which can limit their therapeutic window. thno.org
Receptor Selectivity: While the RGD motif is a primary binder for αvβ3, it can also interact with other integrins (e.g., αvβ5, α5β1), which could lead to off-target effects or complex biological responses. biophysics-reports.orgnih.gov Achieving high selectivity for a specific integrin subtype remains a design challenge. thno.org
Complexity of Angiogenesis: The process of tumor angiogenesis is regulated by multiple redundant pathways. Blocking a single receptor like αvβ3 may not be sufficient to halt tumor progression, as tumors can adapt and utilize other signaling pathways. researchgate.net
Opportunities:
High Target Expression: The significant upregulation of αvβ3 integrin on various tumor types and their associated neovasculature, with low expression in most normal tissues, continues to make it an attractive and specific target for cancer therapy. biophysics-reports.orgnih.gov
Combination Therapies: There is a substantial opportunity to use integrin antagonists not as standalone therapies but in combination with other treatments. For instance, they could be used to enhance the efficacy of radiotherapy or to increase the delivery of chemotherapy to tumors. mdpi.com
Improved Drug Delivery: RGD-based molecules are excellent candidates for targeted drug delivery systems. researchgate.netmdpi.com Conjugating potent cytotoxic drugs to an RGD peptide can direct the therapy specifically to the tumor site, increasing its efficacy while reducing systemic toxicity. mdpi.com
Advanced Imaging and Patient Selection: Using RGD-based PET tracers for patient stratification is a major opportunity. Imaging can identify patients whose tumors have high levels of αvβ3 expression, ensuring that the therapy is directed to those most likely to benefit, a key principle of personalized medicine. frontiersin.org
Overcoming the challenges through rational drug design and strategic clinical development will be key to unlocking the full therapeutic potential of integrin-targeting agents like c[RGDf-(R)-alpha-TfmV].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
